N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid
Brand Name: Vulcanchem
CAS No.: 121488-61-7
VCID: VC0044983
InChI: InChI=1S/C18H18ClNO3/c1-13(20(22)14(2)21)6-7-15-4-3-5-18(12-15)23-17-10-8-16(19)9-11-17/h3-13,22H,1-2H3/b7-6+
SMILES: CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O
Molecular Formula: C18H18ClNO3
Molecular Weight: 331.8 g/mol

N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid

CAS No.: 121488-61-7

Main Products

VCID: VC0044983

Molecular Formula: C18H18ClNO3

Molecular Weight: 331.8 g/mol

N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid - 121488-61-7

CAS No. 121488-61-7
Product Name N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid
Molecular Formula C18H18ClNO3
Molecular Weight 331.8 g/mol
IUPAC Name N-[(E)-4-[3-(4-chlorophenoxy)phenyl]but-3-en-2-yl]-N-hydroxyacetamide
Standard InChI InChI=1S/C18H18ClNO3/c1-13(20(22)14(2)21)6-7-15-4-3-5-18(12-15)23-17-10-8-16(19)9-11-17/h3-13,22H,1-2H3/b7-6+
Standard InChIKey LWCWFBHLGMHSQM-UHFFFAOYSA-N
Isomeric SMILES CC(/C=C/C1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O
SMILES CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O
Canonical SMILES CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O
Synonyms BW A879C
BW-A879C
N-(3-(3-(4-chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid
PubChem Compound 6443952
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator